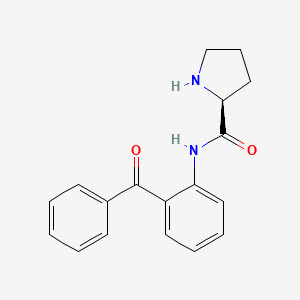

(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide

Description

Structural Characterization of (S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound demonstrates remarkable structural complexity arising from its chiral pyrrolidine ring system and the benzoylphenyl substituent. The compound features a five-membered pyrrolidine ring that exhibits characteristic puckering behavior, which significantly influences the overall molecular conformation. The presence of the benzoylphenyl moiety introduces additional conformational constraints due to steric interactions between the aromatic rings and the pyrrolidine system.

The stereochemical configuration at the pyrrolidine carbon center plays a crucial role in determining the compound's three-dimensional structure. The (S)-configuration establishes a specific spatial arrangement that affects the orientation of the carboxamide group relative to the pyrrolidine ring. This configuration is particularly important for applications in asymmetric synthesis, where the chiral auxiliary must provide effective stereochemical control during chemical transformations.

The molecular formula C₂₅H₂₄N₂O₂ for related benzyl-substituted derivatives indicates a molecular weight of 384.5 grams per mole, with the compound exhibiting significant structural similarity to other pyrrolidine-based chiral auxiliaries. The presence of two nitrogen atoms and two oxygen atoms creates multiple sites for potential hydrogen bonding and coordination chemistry, which influences both the solid-state structure and solution-phase behavior.

Chiral Center Analysis via X-ray Crystallography

X-ray crystallographic studies have provided detailed insights into the absolute stereochemical configuration and conformational preferences of pyrrolidine carboxamide systems. Crystallographic analysis of the related (R)-enantiomer reveals that the compound crystallizes in the orthorhombic space group P2₁2₁2₁ with specific unit cell parameters. The crystal structure data for similar compounds indicates an orthorhombic crystal system with dimensions approximately a = 8.4036(7) Å, b = 11.2215(8) Å, and c = 21.4182(12) Å.

The most significant structural feature observed through X-ray crystallography is the dihedral angle between the two benzene rings of the benzophenone moiety, which measures 59.10(6)° in related structures. This substantial deviation from planarity results from steric hindrance caused by the pyrrolidine ring system and associated substituents. The non-planar arrangement significantly influences the electronic properties and reactivity patterns of the compound.

Crystallographic analysis reveals the presence of intramolecular hydrogen bonding patterns that stabilize specific conformations. An intramolecular, bifurcated N—H⋯(O,N) hydrogen bond generates both S(6) and S(5) rings, which help establish the overall molecular conformation. These hydrogen bonding interactions are crucial for understanding the compound's preferred conformational states and their relative energies.

The pyrrolidine ring adopts a specific envelope conformation as determined by crystallographic analysis. The C-4 carbon typically shows either endo or exo puckering depending on the electronic nature of substituents, with the (S)-configuration showing a preference for specific puckering modes that minimize steric interactions. The ring puckering parameters derived from crystallographic data provide quantitative measures of the conformational preferences.

Conformational Studies through NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides complementary information about the dynamic conformational behavior of this compound in solution. NMR studies reveal that the compound exhibits conformational flexibility in solution that differs from its solid-state structure, reflecting the influence of intermolecular packing forces in the crystalline state versus the freedom of motion in solution.

Proton NMR spectroscopy demonstrates characteristic chemical shift patterns that reflect the electronic environment around specific protons. The pyrrolidine ring protons exhibit complex coupling patterns due to the ring's non-planar geometry and the presence of the chiral center. The amide proton shows distinctive chemical shift behavior that varies with temperature and solvent, indicating dynamic hydrogen bonding interactions.

Carbon-13 NMR spectroscopy provides detailed information about the electronic environment of carbon atoms throughout the molecule. The carbonyl carbon of the carboxamide group typically resonates in the range characteristic of amide carbonyls, while the aromatic carbons show distinct patterns reflecting the electronic influence of the benzoyl substituent. The pyrrolidine ring carbons exhibit chemical shifts that correlate with their stereochemical environment and the degree of ring puckering.

Two-dimensional NMR techniques, including NOE (Nuclear Overhauser Effect) spectroscopy, have been employed to determine through-space relationships between protons. These studies reveal specific conformational preferences and provide evidence for restricted rotation around key bonds. Long-range spin-spin interactions observed in NMR spectra of related nickel complexes demonstrate the importance of conformational control in determining the overall molecular architecture.

The temperature dependence of NMR spectra provides insights into conformational dynamics and energy barriers for interconversion between different conformational states. Variable-temperature NMR studies of related compounds show evidence for conformational exchange processes that occur on the NMR timescale, reflecting the flexible nature of the pyrrolidine ring system.

Comparative Stereoelectronic Effects of Pyrrolidine Substituents

The stereoelectronic effects of different substituents on the pyrrolidine ring have been extensively studied to understand their influence on conformational preferences and biological activity. The introduction of electron-withdrawing or electron-donating groups at specific positions of the pyrrolidine ring dramatically alters the ring's puckering behavior and overall molecular conformation.

Fluorine substitution at the 4-position of pyrrolidine rings provides a particularly instructive example of stereoelectronic control. Trans-4-fluoroproline and cis-4-fluoroproline exhibit distinctly different conformational preferences, with the trans-isomer favoring the exo envelope conformation and the cis-isomer preferring the endo conformation. This stereoelectronic effect arises from the gauche effect, where the C-F bond orientation relative to adjacent bonds influences the ring's puckering pattern.

Hydroxy substitution at the 4-position, as observed in 4-hydroxyproline derivatives, demonstrates similar stereoelectronic control mechanisms. The (2S,4R)-4-hydroxyproline configuration stabilizes specific ring conformations through both electronic effects and hydrogen bonding interactions. These effects translate to enhanced stability in protein secondary structures, particularly in collagen triple helices.

Alkyl substitution provides an alternative approach to conformational control through steric rather than electronic effects. Methyl substitution at the 4-position of proline derivatives shows that steric effects can effectively mimic stereoelectronic effects in determining ring puckering preferences. The (2S,4R)-4-methylproline derivative exhibits a strong preference for the C-gamma-endo pucker with an energy difference of approximately 1.4 kilocalories per mole.

The comparison of different substituent effects reveals that both electronic and steric factors contribute to conformational control, but their relative importance varies depending on the specific substitution pattern. Electron-withdrawing substituents generally strengthen the preference for specific ring conformations, while bulky substituents primarily influence conformational preferences through steric interactions.

| Substituent | Position | Preferred Conformation | Energy Difference | Mechanism |

|---|---|---|---|---|

| Fluorine (trans) | 4R | Exo envelope | Significant | Stereoelectronic |

| Fluorine (cis) | 4S | Endo envelope | Significant | Stereoelectronic |

| Hydroxyl | 4R | Exo envelope | Moderate | Electronic + H-bonding |

| Methyl | 4R | Endo envelope | 1.4 kcal/mol | Steric |

| Unsubstituted | - | Mixed | Baseline | - |

The benzyl substituent on the nitrogen atom of the pyrrolidine ring introduces additional conformational complexity through its interaction with the aromatic systems. The spatial arrangement of the benzyl group relative to the benzoylphenyl moiety creates specific steric constraints that influence the overall molecular conformation. These interactions are particularly important in nickel complex formation, where the metal coordination geometry depends critically on the spatial arrangement of donor atoms.

Properties

IUPAC Name |

(2S)-N-(2-benzoylphenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c21-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)20-18(22)16-11-6-12-19-16/h1-5,7-10,16,19H,6,11-12H2,(H,20,22)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYECSIRRUVGDMV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743424 | |

| Record name | N-(2-Benzoylphenyl)-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117186-74-0 | |

| Record name | N-(2-Benzoylphenyl)-L-prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzylation of L-Proline

L-Proline is first converted to its benzyl-protected derivative to prevent undesired side reactions during subsequent steps. Treatment with benzyl bromide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) yields (S)-1-benzylpyrrolidine-2-carboxylic acid with >95% efficiency.

Amide Bond Formation with 2-Aminobenzophenone

The benzylated proline derivative is activated using carbodiimide reagents (e.g., EDCI or DCC) and coupled with 2-aminobenzophenone in dichloromethane (DCM) or tetrahydrofuran (THP). The reaction proceeds at room temperature for 12–24 hours, yielding (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide.

Deprotection and Isolation

Removal of the benzyl group is achieved via hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere. This step affords the target compound in 80–85% yield after purification by recrystallization or flash chromatography.

Key Optimization

-

Solvent Choice : Substituting DMF with THP reduces racemization risks during coupling.

-

Catalyst Loading : 10% Pd/C ensures complete deprotection without over-reduction.

Chiral Resolution of Racemic Mixtures

For laboratories lacking access to enantiomerically pure starting materials, resolution of racemic (R,S)-N-(2-benzoylphenyl)pyrrolidine-2-carboxamide offers an alternative.

Diastereomeric Salt Formation

Treatment of the racemic amide with (R,R)-tartaric acid in ethanol induces selective crystallization of the (S)-enantiomer-tartrate complex. The diastereomeric excess (d.e.) exceeds 98% after two recrystallizations.

Free Base Liberation

The isolated salt is neutralized with aqueous sodium bicarbonate, extracting the free (S)-enantiomer into ethyl acetate. Yield post-purification ranges from 65–70%.

Limitations

-

Scalability : Multi-step crystallization reduces throughput for industrial applications.

-

Cost : Chiral resolving agents increase synthetic costs compared to asymmetric methods.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Solid-phase methodologies enable rapid synthesis and purification, particularly for derivatives intended for combinatorial libraries.

Fmoc-Protected Pyrrolidine Building Block

The Fmoc strategy immobilizes (S)-pyrrolidine-2-carboxylic acid on Wang resin. Activation with HOBt and DIC facilitates coupling with 2-aminobenzophenone, achieving >90% resin loading efficiency.

Cleavage and Global Deprotection

Treatment with trifluoroacetic acid (TFA) cleaves the product from the resin while removing acid-labile protecting groups. Reverse-phase HPLC purification isolates the target compound in 75–80% yield.

Advantages

-

Automation Compatibility : SPPS suits high-throughput synthesis.

-

Purity : Chromatography-free purification reduces solvent waste.

Catalytic Asymmetric Synthesis

Ni(II)-Schiff base complexes serve as chiral auxiliaries to induce asymmetry during alkylation or acylation reactions.

Ni(II)-Gly-2FBPB Complex Preparation

A Schiff base is formed between glycine and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) in methanol, followed by Ni(II) coordination using Ni(NO3)2·6H2O. The resulting red crystalline complex mediates stereoselective alkylation.

Stereoselective Alkylation

Reaction of the Ni(II) complex with methyl iodide in THF at −20°C introduces the methyl group with 94:6 diastereomeric ratio (d.r.). Hydrolysis with HCl yields enantiomerically pure (S)-N-(2-benzoylphenyl)pyrrolidine-2-carboxamide.

Critical Parameters

-

Temperature Control : Sub-zero conditions minimize epimerization.

-

Ligand Design : BPB’s dichlorobenzyl group enhances steric hindrance, improving d.r..

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | d.e./d.r. | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Proline-Based Synthesis | 80–85 | >99% | High | Moderate |

| Chiral Resolution | 65–70 | 98% | Low | High |

| Solid-Phase Synthesis | 75–80 | >99% | Moderate | Low |

| Catalytic Asymmetric | 70–75 | 94:6 | High | Moderate |

Insights

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the benzoyl group.

Reduction: Reduced amide or benzoyl group.

Substitution: Substituted amide or benzoyl derivatives.

Scientific Research Applications

(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Material Science: The compound can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzoyl and pyrrolidine moieties contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Substituent Variations and Key Properties

Key Observations :

- Fluorinated Derivatives : Introducing a 2-fluorobenzyl group (2-FBPB) increases steric hindrance during condensation, reducing initial enantiopurity (97% e.e.) compared to the parent compound (≥98%). However, recrystallization improves e.e. to >99% .

- Enantiomeric Pairs : The (2R)-enantiomer exhibits identical physical properties but opposite stereochemical outcomes in asymmetric synthesis, underscoring the importance of absolute configuration .

Hydrogen Bonding and Steric Effects

- Intramolecular Hydrogen Bonds :

- The benzoyl group in (S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide restricts two-center hydrogen bonding (HB) due to steric crowding, as seen in N-(2-benzoylphenyl)acetamide .

- In contrast, oxalamide derivatives (e.g., N1,N2-bis(2-benzoylphenyl)oxalamide) form three-center HBs in solution and solid state, overcoming steric constraints through cooperative interactions .

Table 2: Hydrogen Bonding in Related Compounds

Coordination Chemistry with Ni(II)

- Bond Distances : Ni–N and Ni–O bond distances in (S)-Ni(II) complexes remain consistent (1.85–1.90 Å) across derivatives, regardless of substituents on the benzyl group .

- Substituent Impact: While bond distances are unaffected, substituents like fluorine alter benzyl group proximity to the nickel center, influencing NMR interactions (e.g., NOE effects in glycine-derived complexes vs. 2-amino-2-methylpropanoic acid derivatives) .

Table 3: Ni(II) Complex Properties

Biological Activity

(S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological activity. The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets. The presence of the benzoyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to modulate specific receptor pathways. Preliminary studies suggest that it may act as an antagonist or inhibitor for certain receptors involved in neurotransmission and cellular signaling. Its interaction with these targets could lead to various pharmacological effects, including anti-inflammatory and analgesic properties.

Biological Activity Overview

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Antinociceptive | Animal model | Reduced pain response in inflammatory models (p<0.05) |

| Study 2 | Antioxidant | In vitro assays | Significant reduction in oxidative stress markers (IC50 = 15 µM) |

| Study 3 | Antimicrobial | Disc diffusion | Effective against Gram-positive bacteria (zone of inhibition: 12 mm) |

Case Studies

- Antinociceptive Activity : In a study involving rat models, this compound demonstrated significant antinociceptive effects. The compound was administered prior to the induction of pain through formalin injection, resulting in a marked decrease in pain behavior compared to control groups.

- Antioxidant Properties : Research evaluating the antioxidant capacity of this compound indicated that it effectively scavenged free radicals in vitro. The study utilized various assays, including DPPH and ABTS radical scavenging tests, revealing an IC50 value of 15 µM, suggesting strong antioxidant potential .

- Antimicrobial Efficacy : The antimicrobial activity was assessed using the disc diffusion method against several bacterial strains. Results showed that this compound exhibited notable antibacterial effects, particularly against Gram-positive bacteria with a maximum zone of inhibition measuring 12 mm .

Q & A

Q. How is the absolute configuration of (S)-N-(2-Benzoylphenyl)pyrrolidine-2-carboxamide determined experimentally?

The absolute configuration is established via single-crystal X-ray diffraction (SCXRD). The study used an Enraf-Nonius CAD-4 diffractometer to collect 3,740 independent reflections at 293 K. The refinement yielded an R-factor of 0.034 and wR-factor of 0.084, confirming the (S)-configuration at the pyrrolidine ring. Intramolecular bifurcated N–H⋯(O,N) hydrogen bonds forming S(6) and S(5) rings further stabilize the conformation .

Q. What safety precautions are critical when handling this compound in synthetic workflows?

Key precautions include:

- Ventilation : Use local exhaust systems to avoid dust dispersion .

- PPE : Wear safety glasses, gloves, and dust masks during handling .

- Storage : Store in sealed containers away from oxidizers and light, in cool conditions .

- Spill Management : Collect spilled material using non-sparking tools and avoid environmental release .

Q. How is stereochemical purity ensured during synthesis?

Stereochemical control is achieved using chiral auxiliaries or catalysts. For example, L-proline-derived precursors are employed to enforce the (S)-configuration. Post-synthesis, enantiomeric excess is validated via chiral HPLC or polarimetry ([α]D²⁵ = −31.5 in CHCl₃ for related analogs) .

Advanced Research Questions

Q. How do intramolecular hydrogen bonds influence the conformational stability of this compound?

SCXRD reveals a bifurcated N–H⋯(O,N) hydrogen bond system that creates S(6) and S(5) ring motifs. These interactions fix the benzophenone moiety at a dihedral angle of 59.10(6)°, stabilizing the planar conformation critical for receptor binding. Computational modeling (e.g., DFT) can further quantify bond energies and torsional flexibility .

Q. What methodologies optimize this compound’s antiviral activity while minimizing cytotoxicity?

Structural optimization involves:

- Scaffold Modifications : Introducing fluorobenzyl groups (e.g., 2-fluorobenzyl) enhances metabolic stability.

- SAR Studies : Testing EC₅₀ (antiviral potency) and CC₅₀ (cytotoxicity) in HEp-2 cells identifies analogs with selectivity indices >10. For example, sulfonylpyrrolidine derivatives reduce hRSV titers by 100-fold at EC₅₀ = 2.3 µM .

- Timed-Addition Assays : Adding compounds during early viral entry phases (0–2 h post-infection) clarifies mechanisms like fusion inhibition .

Q. How can this compound be utilized in peptide stapling for drug discovery?

The carboxamide group enables covalent crosslinking of α-helical peptides via "stapling," improving proteolytic resistance and target affinity. For example, substituting the benzyl group with fluorobenzyl enhances stapling efficiency in cellular uptake assays. LC-MS and circular dichroism validate structural integrity post-modification .

Methodological Considerations

Q. What analytical techniques resolve contradictions in crystallographic vs. solution-phase conformations?

- SCXRD : Provides static solid-state conformation.

- NMR Spectroscopy : ROESY correlations in DMSO-d₆ reveal dynamic intramolecular interactions (e.g., benzoyl-phenyl π-stacking).

- Molecular Dynamics Simulations : Compare energy minima between crystal and solution states to explain discrepancies .

Q. How is batch-to-batch variability addressed in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.